2-[(E)-2-(4-chlorophenyl)ethenyl]-5-{4-[(4-ethoxyphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile
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Overview
Description
2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5-[4-(4-ETHOXYBENZOYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chlorophenyl group, an ethoxybenzoyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5-[4-(4-ETHOXYBENZOYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps. One common approach is the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate to form the intermediate chalcone. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazone. The hydrazone undergoes cyclization with ethyl oxalyl chloride to yield the oxazole ring. Finally, the piperazine derivative is introduced through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5-[4-(4-ETHOXYBENZOYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5-[4-(4-ETHOXYBENZOYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5-[4-(4-ETHOXYBENZOYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5-[4-(4-METHOXYBENZOYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE
- **2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE
Uniqueness
The presence of the ethoxybenzoyl group in 2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5-[4-(4-ETHOXYBENZOYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE distinguishes it from similar compounds
Properties
Molecular Formula |
C25H23ClN4O3 |
---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C25H23ClN4O3/c1-2-32-21-10-6-19(7-11-21)24(31)29-13-15-30(16-14-29)25-22(17-27)28-23(33-25)12-5-18-3-8-20(26)9-4-18/h3-12H,2,13-16H2,1H3/b12-5+ |
InChI Key |
RWUSMGWDNZSXOV-LFYBBSHMSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=C(C=C4)Cl)C#N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=C(C=C4)Cl)C#N |
Origin of Product |
United States |
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